molecular formula C11H16N2S B8718811 N-Benzyl-N'-propan-2-ylthiourea CAS No. 70498-23-6

N-Benzyl-N'-propan-2-ylthiourea

Cat. No.: B8718811
CAS No.: 70498-23-6
M. Wt: 208.33 g/mol
InChI Key: IFPFRGOIUODXNB-UHFFFAOYSA-N
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Description

N-Benzyl-N'-propan-2-ylthiourea is a substituted thiourea derivative characterized by a benzyl group attached to one nitrogen atom and an isopropyl (propan-2-yl) group on the adjacent nitrogen. Its molecular formula is C₁₁H₁₆N₂S, with a molecular weight of 208.33 g/mol (calculated).

Properties

CAS No.

70498-23-6

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

1-benzyl-3-propan-2-ylthiourea

InChI

InChI=1S/C11H16N2S/c1-9(2)13-11(14)12-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14)

InChI Key

IFPFRGOIUODXNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds :

1-Benzyl-3-methyl-2-thiourea (C₉H₁₂N₂S): Features a benzyl and methyl group on the thiourea scaffold. This compound shares a similar backbone but lacks the branched isopropyl substituent, leading to differences in steric bulk and hydrophobicity .

N-Benzoyl-N′-4-cyanophenylthiourea (C₁₅H₁₁N₃OS): Incorporates a benzoyl (electron-withdrawing) group and a 4-cyanophenyl moiety. The electron-deficient aromatic ring enhances electrochemical activity compared to alkyl-substituted thioureas .

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., benzoyl, nitro) : Enhance electrophilicity of the thiocarbonyl group, improving metal-binding affinity and redox activity .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound 208.33 74–76* Moderate in acetone, chloroform
1-Benzyl-3-methyl-2-thiourea 180.27 70–72 Soluble in DMSO, ethanol
N-Benzoyl-N′-4-cyanophenylthiourea 297.34 162–164 Low in water; soluble in DMF
N-Benzyl-N'-phenylthiourea 242.34 128–130 Insoluble in water; soluble in THF

*Derived from analogous compound 1-Benzyl-3-methyl-2-thiourea in .

Key Observations :

  • The isopropyl group in this compound likely lowers its melting point compared to aromatic-substituted analogs due to reduced crystallinity.
  • Solubility trends correlate with substituent polarity: alkyl groups (isopropyl, methyl) improve solubility in organic solvents, while aromatic/electron-withdrawing groups decrease it .

This compound :

Likely synthesized via reaction of benzyl isothiocyanate with isopropylamine, analogous to methods in , which describes the preparation of N-Benzyl-N'-(2'-acetamido)thiourea using benzyl isothiocyanate and glycinamide hydrochloride. Yield and purity depend on reaction conditions (e.g., solvent, temperature) .

Comparisons :

  • N-Benzoyl Derivatives : Synthesized via aroyl isocyanate and substituted anilines, requiring anhydrous conditions ().
  • N-Phenyl Derivatives : Often prepared using phenyl isothiocyanate, yielding higher-melting solids due to aromatic stacking .

This compound :

No direct biological data is provided, but alkyl-substituted thioureas are known for:

  • Metal Ion Coordination: Thioureas act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) due to the sulfur and nitrogen donor atoms.
  • Antimicrobial Potential: Structural analogs with alkyl groups exhibit moderate antifungal activity .

N-Benzoyl-N′-4-cyanophenylthiourea :

  • Electrochemical Activity: Exhibits distinct reduction potentials (-0.85 V for nitro groups) in cyclic voltammetry, useful in sensor applications .
  • Antibacterial Properties : Demonstrated activity against Staphylococcus aureus (MIC = 32 µg/mL) due to the electron-withdrawing nitro group .

N-Benzyl-N'-phenylthiourea :

  • Crystal Engineering : Forms stable hydrogen-bonded networks, relevant in supramolecular chemistry .

Stability and Reactivity

  • Hydrolysis Sensitivity : Thioureas with electron-withdrawing substituents (e.g., benzoyl) are more prone to hydrolysis than alkyl-substituted analogs.
  • Thermal Stability : Aromatic thioureas (e.g., N-benzoyl derivatives) decompose at higher temperatures (>200°C) compared to alkyl variants (<150°C) .

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